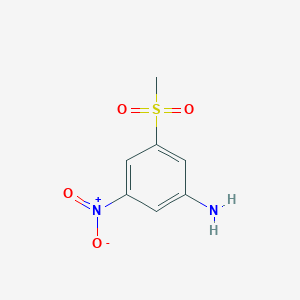

Benzenamine, 3-(methylsulfonyl)-5-nitro-

Description

Benzenamine, 3-(methylsulfonyl)-5-nitro- is a substituted aniline derivative featuring a methylsulfonyl (-SO₂CH₃) group at position 3 and a nitro (-NO₂) group at position 5 on the benzene ring. The methylsulfonyl and nitro groups are both electron-withdrawing, significantly influencing reactivity, solubility, and stability.

Properties

CAS No. |

62605-97-4 |

|---|---|

Molecular Formula |

C7H8N2O4S |

Molecular Weight |

216.22 g/mol |

IUPAC Name |

3-methylsulfonyl-5-nitroaniline |

InChI |

InChI=1S/C7H8N2O4S/c1-14(12,13)7-3-5(8)2-6(4-7)9(10)11/h2-4H,8H2,1H3 |

InChI Key |

XLUJTNBOIUHWGV-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC(=C1)[N+](=O)[O-])N |

Origin of Product |

United States |

Preparation Methods

Synthetic Pathway

-

Starting Material : 1-Chloro-3-nitrobenzene.

-

Sulfonylation : React with sodium methanesulfinate (CH₃SO₂Na) in dimethyl sulfoxide (DMSO) at 80–100°C for 12–24 hours under inert atmosphere.

-

Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C in ethanol) or iron powder reduction converts the nitro group to an amine:

-

Nitration : Protect the amino group via acetylation (acetic anhydride/pyridine), then nitrate using HNO₃/H₂SO₄ at 0–5°C. The methylsulfonyl group directs nitration to position 5:

-

Deprotection : Hydrolyze the acetyl group with HCl/NaOH:

Challenges and Optimizations

-

Regioselectivity : The methylsulfonyl group’s meta-directing nature ensures nitration at position 5, but competing para-directing effects from the protected amine (acetanilide) necessitate low-temperature conditions.

-

Purification : Column chromatography (silica gel, CH₂Cl₂/ethyl acetate) is critical for isolating intermediates.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| SₙAr + Nitration | High regioselectivity, scalable | Multi-step, requires protection | ~60–70 |

| Direct Nitration | Fewer steps | Poor regiocontrol without protection | <50 |

| Diazotization | Functional group versatility | Risk of nitro reduction, side reactions | ~40–50 |

Reaction Conditions and Mechanistic Insights

Sulfonylation Kinetics

The SₙAr reaction’s success depends on the leaving group’s ability (Cl⁻ > NO₂⁻) and the electron-withdrawing nature of the nitro group, which activates the ring toward nucleophilic attack. Polar aprotic solvents (DMSO, DMF) stabilize the transition state, enhancing reaction rates.

Nitration Regiochemistry

Quantum mechanical calculations suggest that the methylsulfonyl group’s -I effect deactivates the ring, favoring nitration at the meta position relative to the sulfone. Steric effects from the acetylated amine further suppress ortho nitration.

Scalability and Industrial Relevance

The SₙAr route aligns with industrial practices for sulfone synthesis, offering scalability through:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of benzenamine derivatives in cancer treatment. For instance, compounds derived from benzenamine, including those with nitro and sulfonyl groups, have shown promising activity against various cancer cell lines. A study demonstrated that certain benzenesulfonamide derivatives exhibited significant inhibition of carbonic anhydrase IX, an enzyme associated with tumor growth and metastasis, with IC50 values ranging from 10.93 to 25.06 nM .

Mechanistic Insights

Mechanistic studies have indicated that these compounds can induce apoptosis in cancer cells. For example, one derivative was observed to increase apoptosis markers significantly in MDA-MB-231 breast cancer cells . This suggests that benzenamine derivatives could serve as lead compounds for developing new anticancer agents.

Synthesis of Specialty Chemicals

Benzenamine, 3-(methylsulfonyl)-5-nitro- is often utilized as an intermediate in the synthesis of more complex organic molecules. The compound can be transformed into various derivatives that are useful in the production of agrochemicals and pharmaceuticals. For example, it can be reacted to produce isocyanates that are precursors for polyurethanes and other polymers .

Development of New Materials

The compound's unique chemical structure allows it to be used in creating advanced materials with specific properties. Its sulfonyl group enhances solubility and stability, making it suitable for applications in coatings and adhesives .

Case Studies

Mechanism of Action

The mechanism of action of Benzenamine, 3-(methylsulfonyl)-5-nitro- and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methanesulfonyl group can enhance the compound’s solubility and stability, facilitating its interaction with target molecules.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Chloroanilines (2-, 3-, and 4-chloro) ():

Chlorine substituents are moderately electron-withdrawing. Compared to the nitro and sulfonyl groups in the target compound, chloro-substituted anilines exhibit lower acidity and reduced ring deactivation. For instance, 3-chloroaniline (CAS 108-42-9) lacks the strong electron-withdrawing effects of nitro and sulfonyl groups, making it more reactive in electrophilic substitution .3-(Trifluoromethyl)benzenamine ():

The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, similar to sulfonyl. However, the nitro group in the target compound introduces additional resonance effects, further deactivating the ring. The melting point of 3-(trifluoromethyl)benzenamine is 187.5°C, suggesting that the target compound (with two electron-withdrawing groups) may have an even higher melting point due to increased polarity .

Nitro-Substituted Analogs

- Benzenamine, N-ethyl-2-methyl-5-nitro- (CAS 56288-95-0) (): This compound has a nitro group at position 5 and alkyl substituents (ethyl and methyl). The sulfonyl group in the target compound replaces the alkyl groups, which would enhance acidity and reduce solubility in non-polar solvents. The nitro group in both compounds directs further substitution to meta positions due to its deactivating nature .

Sulfonyl-Containing Analogs

3-(Methylsulfonyl)aniline (CAS 35216-39-8) ():

This analog lacks the nitro group but shares the sulfonyl substituent. The sulfonyl group increases acidity (pKa ~3–4 for sulfonamides) compared to unsubstituted aniline (pKa ~4.6). Adding a nitro group in the target compound would further lower the pKa, making it more acidic than 3-(methylsulfonyl)aniline .Benzenamine, 2-methoxy-5-[(methylsulfonyl)methyl] (CAS 1116229-63-0) ():

The methylsulfonylmethyl group (-CH₂SO₂CH₃) introduces steric bulk and polarity. The target compound’s direct sulfonyl attachment (vs. methylsulfonylmethyl) likely reduces steric hindrance but maintains strong electron withdrawal .

Steric and Solubility Considerations

- Benzenamine, 2-[2-(1,1-dimethylethyl)-5-methylphenoxy] (CAS 20349-42-2) (): Bulky substituents like tert-butyl groups reduce solubility in polar solvents. The target compound’s nitro and sulfonyl groups enhance polarity, likely improving solubility in polar aprotic solvents (e.g., DMSO) compared to sterically hindered analogs .

Data Tables

Table 1: Physical and Chemical Properties of Selected Compounds

Table 2: Substituent Effects on Reactivity

| Substituent | Electronic Effect | Solubility Trend | Acidity (Relative to Aniline) |

|---|---|---|---|

| -NO₂ | Strong EWG | Low in non-polar solvents | Higher (pKa ~1–2) |

| -SO₂CH₃ | Strong EWG | Moderate in polar solvents | Higher (pKa ~3–4) |

| -CF₃ | Strong EWG | Low in water | Higher (pKa ~3.5) |

| -Cl | Moderate EWG | Low in water | Slightly higher (pKa ~3.5–4) |

Research Findings and Trends

- Acidity: The combined presence of -SO₂CH₃ and -NO₂ in the target compound likely results in a pKa <2, making it more acidic than analogs with single electron-withdrawing groups .

- Synthesis Challenges : The nitro group may complicate sulfonation reactions due to competing redox reactions, necessitating controlled conditions .

Q & A

Q. Methodology :

- Use density functional theory (DFT) to calculate electron density maps and frontier molecular orbitals. For example:

- The nitro group’s electron-withdrawing nature reduces electron density at the meta-position, influencing electrophilic substitution pathways.

- Methylsulfonyl groups enhance solubility in polar solvents, which can be modeled via solvation free energy calculations .

Validation : Compare computational predictions with experimental kinetic data (e.g., reaction rates in nucleophilic aromatic substitution).

Advanced: How might steric and electronic effects influence this compound’s biological activity (e.g., enzyme inhibition)?

Q. Experimental design :

- Enzyme assays : Test inhibition of NLRP3 inflammasome or cysteine proteases (e.g., Chikungunya P2), as seen in sulfonamide analogues .

- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., replacing nitro with cyano) and measure IC values.

- Molecular docking : Map the compound’s interaction with enzyme active sites (e.g., hydrogen bonding with methylsulfonyl oxygen) .

Key insight : The nitro group’s electron-withdrawing effect may enhance electrophilic interactions in enzyme pockets .

Basic: What are the stability considerations for storing Benzenamine, 3-(methylsulfonyl)-5-nitro-?

- Storage : Keep in airtight containers under inert gas (N/Ar) at –20°C to prevent hydrolysis of the sulfonamide group .

- Degradation analysis : Monitor via periodic HPLC to detect nitro group reduction or sulfonamide cleavage .

Advanced: How can conflicting NMR data from synthetic batches be resolved?

Case study : If H NMR shows unexpected splitting (e.g., due to rotamers from restricted rotation around the sulfonamide bond):

- Variable-temperature NMR : Conduct experiments at elevated temperatures (e.g., 60°C) to coalesce split signals .

- 2D NMR (COSY, NOESY) : Identify through-space correlations to confirm substituent positions and rule out regioisomeric impurities .

Advanced: What strategies optimize yield in multi-step syntheses involving this compound?

Q. Process optimization :

- Intermediate purification : Use flash chromatography after each step to remove unreacted starting materials (e.g., unreacted nitro precursors) .

- Catalyst screening : Test palladium or copper catalysts for nitro group reductions if further functionalization is required .

Example : A 73% yield was achieved for a structurally similar sulfonamide by optimizing reaction time and solvent polarity .

Basic: What analytical methods quantify trace impurities in this compound?

- HPLC-MS : Detects impurities at <0.1% levels using reverse-phase C18 columns and UV/Vis detection (λ = 254 nm) .

- ICP-OES : Monitors heavy metal residues (e.g., Pd from catalytic steps) .

Advanced: How does the crystal packing of this compound influence its physicochemical properties?

Q. Structural insights :

- X-ray diffraction : Reveals intermolecular interactions (e.g., C–H···O hydrogen bonds) that enhance thermal stability. For example, similar sulfonamides form inversion dimers with planar acrylonitrile groups (deviation <0.003 Å) .

- Thermogravimetric analysis (TGA) : Correlates packing density with decomposition temperatures .

Advanced: How can contradictory bioactivity data between in vitro and in vivo studies be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.